

Mass Spectrometry Profiling of 2-(2-Chloroethoxy)propane: A Technical Guide

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Compound of Interest

Compound Name: 2-(2-Chloroethoxy)propane

CAS No.: 13830-12-1

Cat. No.: B1277445

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Executive Summary

This guide provides a definitive technical analysis of the mass spectrometry fragmentation patterns of **2-(2-Chloroethoxy)propane** (CAS: 10435-84-4). Unlike generic spectral libraries, this document focuses on the mechanistic causality governing the fragmentation, specifically distinguishing this branched ether from its linear isomer (1-(2-chloroethoxy)propane).

The analysis is grounded in Electron Ionization (EI) at 70 eV. The fragmentation landscape is dominated by the competition between the ether oxygen's ability to stabilize positive charge (alpha-cleavage) and the formation of stable carbocations (inductive cleavage).

Key Diagnostic Signatures:

- Base Peak: m/z 43 (Isopropyl cation).
- Isotopic Cluster: 3:1 ratio () on all chlorine-retaining fragments.^[1]
- Isomer Validation: Presence of m/z 107 (M -) distinguishes this compound from its n-propyl analog.

Part 1: Physicochemical Context & Ionization

Strategy

Before interpreting the spectrum, one must understand the molecular architecture that dictates the fragmentation.

Structural Analysis[2]

- Formula:
- Molecular Weight: 122.05 u (), 124.05 u ().
- Functional Groups:
 - Ether Linkage: The site of initial ionization (highest HOMO).
 - Isopropyl Group: A source of stable secondary carbocations and methyl radical loss.
 - Chloroethyl Group: Provides a distinct isotopic signature and inductive electron withdrawal.

Ionization Protocol (EI 70 eV)

Standard 70 eV electron impact is required. Softer ionization (CI) will enhance the molecular ion (

) but suppress the structural fragment information necessary for isomer differentiation.

- Observation: The molecular ion (, m/z 122) is expected to be weak or absent due to the high lability of the ether bonds and the stability of the fragment ions.

Part 2: The Fragmentation Landscape (Mechanism & Interpretation)

The fragmentation of **2-(2-Chloroethoxy)propane** is governed by three primary pathways: Alpha-Cleavage, Inductive Cleavage, and Onium Reaction.

Pathway A: Inductive Cleavage (The Base Peak)

The most abundant ion arises from heterolytic fission of the C-O bond. Stevenson's Rule dictates that the positive charge resides on the fragment with the lower ionization energy.

- Mechanism: The bond between the isopropyl carbon and the oxygen breaks.
- Product: The isopropyl cation ($[(CH_3)_2CH]^+$) and a chloroethoxy radical.
- m/z:43
- Intensity:100% (Base Peak)
- Why: The secondary isopropyl carbocation is significantly more stable than the primary chloroethyl carbocation (m/z 63), making m/z 43 the dominant peak.

Pathway B: Alpha-Cleavage (Isomer Differentiation)

This pathway is critical for distinguishing the isopropyl isomer from the n-propyl isomer. Ionization occurs at the oxygen lone pair, triggering homolytic cleavage of the C-C bond adjacent (

) to the oxygen.

- Mechanism: Removal of a methyl radical () from the isopropyl group.
- Product: An oxonium ion
- m/z:107 (

) and 109 (

).

- Diagnostic Value: The n-propyl isomer cannot lose a methyl group via α -cleavage without breaking a stronger primary C-C bond. Therefore, a prominent m/z 107 peak confirms the isopropyl structure.

Pathway C: The Chloroethyl Signature

Inductive cleavage can also occur on the chloroethyl side, though it is less favorable due to the electron-withdrawing nature of chlorine.

- Mechanism: Heterolytic cleavage of the O-Ethyl bond.
- Product: The 2-chloroethyl cation
.
- m/z: 63 () and 65 ().
- Intensity: Moderate (20-40%).
- Isotope Pattern: This peak must exhibit the characteristic 3:1 intensity ratio, confirming the presence of chlorine.^{[1][2][3]}

Pathway D: Rearrangement (Loss of Neutral Alkene)

A McLafferty-like rearrangement or "onium reaction" involving hydrogen transfer.

- Mechanism: A hydrogen from the isopropyl group transfers to the oxygen, followed by the elimination of neutral propene ().
- Product: 2-Chloroethanol radical cation

- m/z:80 () and 82 ().

Part 3: Data Summary & Validation Tables

Table 1: Key Ion Peaks and Assignments

m/z (Nominal)	Ion Composition	Structure Classification	Relative Abundance	Origin Mechanism
43		Isopropyl Cation	100% (Base)	Inductive Cleavage (C-O)
63		Chloroethyl Cation	20-35%	Inductive Cleavage (C-O)
65		Chloroethyl Cation (Iso)	~1/3 of m/z 63	Isotope Partner
73		Oxonium Ion	10-20%	-Cleavage (Loss of)
80		Chloroethanol Radical	5-15%	Rearrangement (Loss of Propene)
107		Oxonium Ion	10-25%	-Cleavage (Loss of)
122		Molecular Ion	< 1%	Parent

Table 2: Isomer Validation Checklist (Self-Validating Protocol)

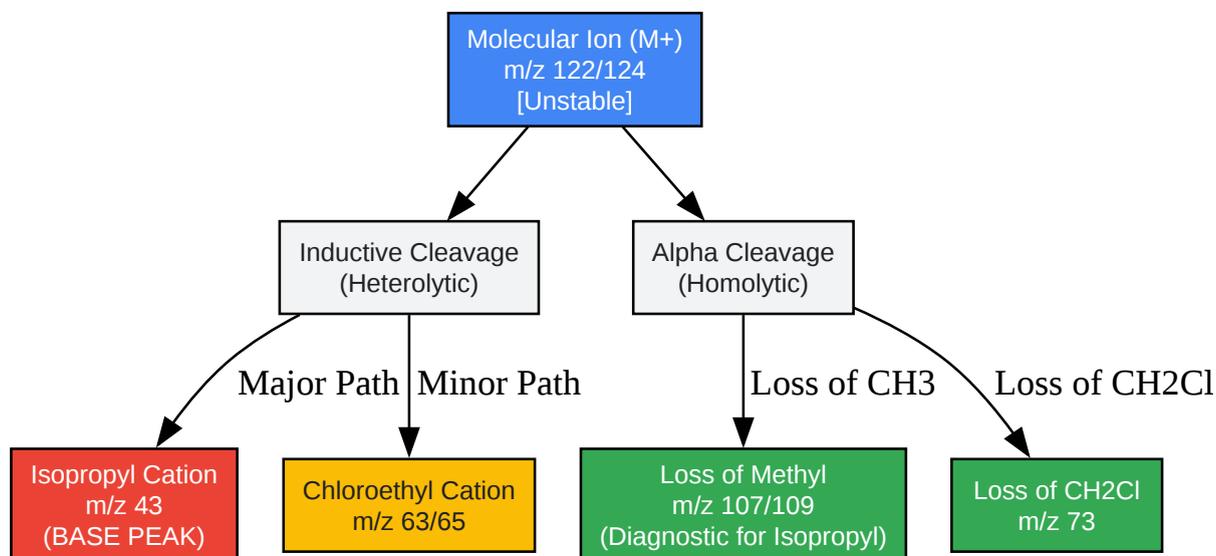
To confirm you have **2-(2-Chloroethoxy)propane** and not 1-(2-Chloroethoxy)propane:

- Check m/z 43: Is it the base peak? (Yes = Consistent with Isopropyl).
- Check m/z 107: Is it present? (Yes = Isopropyl confirmed. The n-propyl isomer yields m/z 93 via loss of ethyl).
- Check Isotope Ratio: Do peaks 63, 80, and 107 show a ~3:1 ratio with their +2 neighbors? (Yes = Chlorine confirmed).

Part 4: Visualization of Pathways

The following diagrams map the logical flow of fragmentation and the experimental workflow.

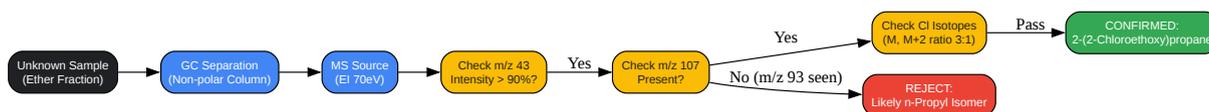
Diagram 1: Fragmentation Mechanism Tree



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Caption: Mechanistic tree showing the derivation of the base peak (m/z 43) and the diagnostic isomer peak (m/z 107).

Diagram 2: Experimental Validation Workflow



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Caption: Step-by-step logic flow for validating the specific isopropyl isomer using MS data.

Part 5: References

- NIST Mass Spectrometry Data Center. Propane, 1-(2-chloroethoxy)- Mass Spectrum (Linear Isomer Comparison). National Institute of Standards and Technology.[4][5] Available at: [[Link](#)]
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- PubChem. 1-(2-Chloroethoxy)propane Compound Summary. National Library of Medicine. Available at: [[Link](#)]

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Sources

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- [4. Propane, 1-\(2-chloroethoxy\)- \[webbook.nist.gov\]](#)
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- [6. 1-\(2-Chloroethoxy\)propane | C₅H₁₁ClO | CID 123506 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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